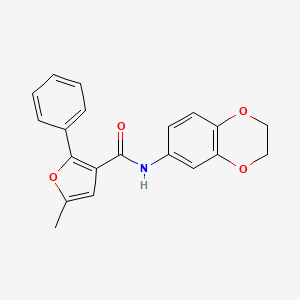
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide, also known as MDBF, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MDBF is a synthetic compound that belongs to the class of benzodioxole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide is not fully understood, but it is believed to act through the modulation of various signaling pathways. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide has been shown to exhibit significant biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS). Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide has been shown to improve insulin sensitivity and glucose metabolism, which suggests its potential use in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for research purposes. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide also exhibits a wide range of biological activities, making it a useful tool for investigating various signaling pathways and potential therapeutic targets.
However, there are also some limitations to the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, the exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide. One area of interest is the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to investigate the effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide on neuronal function and survival in vitro and in vivo.
Another area of interest is the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide in the treatment of diabetes. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide improves insulin sensitivity and glucose metabolism, but further research is needed to investigate its potential use as a therapeutic agent.
Finally, there is a need for further research on the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide. Understanding the exact signaling pathways and molecular targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide could provide valuable insights into its potential therapeutic applications.
Synthesemethoden
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide can be synthesized using a multi-step reaction process that involves the coupling of 2,3-dihydro-1,4-benzodioxin-6-amine with 5-methyl-2-phenyl-3-furoic acid. The reaction is catalyzed by a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-13-11-16(19(25-13)14-5-3-2-4-6-14)20(22)21-15-7-8-17-18(12-15)24-10-9-23-17/h2-8,11-12H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWZFXIPNGZCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

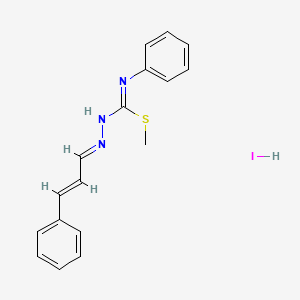
![1,3-benzodioxole-5-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5784885.png)

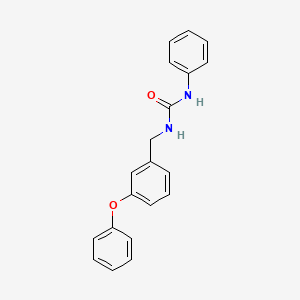
![N-[bis(4-methoxyphenyl)methyl]acetamide](/img/structure/B5784906.png)
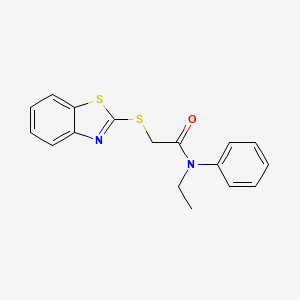
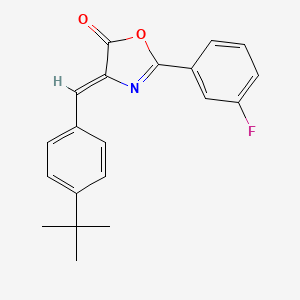
![ethyl 2-(2-furyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5784921.png)
![N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5784930.png)


![methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B5784951.png)
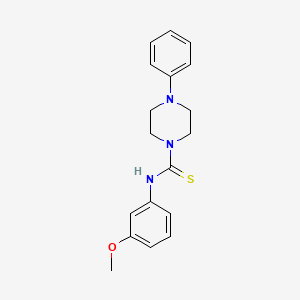
![5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5784974.png)